molecular formula C12H9N5O4S B2842955 5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421500-77-7

5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2842955
CAS No.: 1421500-77-7
M. Wt: 319.3
InChI Key: OSJYHUNUFJSMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including thiazole, oxazole, and isoxazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocycles in a single molecule suggests potential for diverse biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Formation of Oxazole Ring: The oxazole ring is often formed by cyclization of α-haloketones with amides or nitriles.

    Formation of Isoxazole Ring: Isoxazole rings are typically synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.

    Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole, oxazole, and isoxazole intermediates using carbamoylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the thiazole, oxazole, and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Oxaprozin: A nonsteroidal anti-inflammatory drug containing an oxazole ring.

Uniqueness

5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is unique due to the combination of thiazole, oxazole, and isoxazole rings in a single molecule. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O4S/c1-6-4-7(17-21-6)9(18)15-11-14-8(5-20-11)10(19)16-12-13-2-3-22-12/h2-5H,1H3,(H,13,16,19)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJYHUNUFJSMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.